Psncbam-1

Allosteric modulation Cannabinoid receptor Pharmacology

Researchers targeting CB1-mediated pathways face confounding effects from orthosteric inverse agonists linked to severe psychiatric side effects, or non-selective ligands that activate CB2 receptors. PSNCBAM-1 resolves both: a selective CB1 negative allosteric modulator (NAM) with >130-fold selectivity over CB2 (IC50 74.3 nM vs. >10,000 nM). • Non-competitive allosteric antagonism preserves endogenous endocannabinoid signaling spatial and temporal integrity, avoiding adverse psychiatric liabilities of orthosteric ligands • Validated hypophagic efficacy in rodent models - reduces food intake and body weight in vivo; also reduces ethanol self-administration in preclinical AUD models • Supplied with ≥98% HPLC purity; ships ambient with guaranteed global delivery for qualified research institutions

Molecular Formula C22H21ClN4O
Molecular Weight 392.9 g/mol
CAS No. 877202-74-9
Cat. No. B1678302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsncbam-1
CAS877202-74-9
Synonyms1-(4-chlorophenyl)-3-(3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl)urea
PSNCBAM-1
Molecular FormulaC22H21ClN4O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28)
InChIKeyHDAYFSFWIPRJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSNCBAM-1: Selective CB1 Negative Allosteric Modulator


PSNCBAM-1 is a diarylurea-based negative allosteric modulator (NAM) of the cannabinoid CB1 receptor . It is characterized by its non-competitive antagonism of CB1 agonists, including CP55,940, WIN55212-2, anandamide, and 2-AG [1]. PSNCBAM-1 is highly selective for CB1 over CB2 receptors (IC50s = 74.3 nM and >10,000 nM, respectively) , and it demonstrates hypophagic effects in vivo, reducing food intake and body weight in rodent models [1]. The compound has a molecular weight of 392.88 g/mol and the chemical formula C22H21ClN4O .

Selective CB1 negative allosteric modulator for pathway studies
Non-competitive mechanism preserves endocannabinoid signaling dynamics
Tool compound for feeding behavior and reward model research

Why PSNCBAM-1 Cannot Be Substituted


Generic substitution with orthosteric CB1 antagonists (e.g., rimonabant/SR141716A) or pan-cannabinoid ligands fails to replicate the pharmacological profile of PSNCBAM-1 due to fundamental differences in mechanism and receptor subtype selectivity. Unlike orthosteric inverse agonists, which bind the same site as endogenous ligands and are associated with severe psychiatric side effects [1], PSNCBAM-1 modulates CB1 receptor activity allosterically and non-competitively [2]. This distinct mechanism preserves the spatial and temporal integrity of endogenous cannabinoid signaling [1]. Furthermore, substitution with a non-selective CB1/CB2 ligand or a CB2-specific compound would confound experimental results; PSNCBAM-1 exhibits >100-fold selectivity for CB1 over CB2 (IC50 74.3 nM vs. >10,000 nM) [3], making it an essential tool for isolating CB1-mediated effects.

Mechanism Orthosteric CB1 antagonists act competitively and may shift signaling and tolerability endpoints, unlike the allosteric NAM profile.
Selectivity Non-selective CB1/CB2 or CB2-specific ligands confound CB1-attributed effects; CB1 selectivity context may not transfer.
Model context Allosteric modulation response may differ across model systems; in vivo endpoint reproducibility should be verified.

PSNCBAM-1 Evidence Guide


Allosteric vs. Orthosteric CB1 Antagonism

PSNCBAM-1 acts as a non-competitive allosteric antagonist at CB1 receptors, a mechanism distinct from orthosteric inverse agonists like rimonabant (SR141716A). This was confirmed through Schild analyses and functional assays [1]. This differentiation is critical for researchers aiming to circumvent the adverse event profile associated with orthosteric CB1 blockade [1].

Allosteric vs. Orthosteric
Class-level inference
Non-competitive NAM vs. orthosteric inverse agonist (rimonabant)
Supports allosteric modulation research context
Functional assays and Schild analysis; review model-specific relevance
Allosteric modulation Cannabinoid receptor Pharmacology

CB1 Over CB2 Selectivity

PSNCBAM-1 demonstrates stringent selectivity for CB1 over CB2 receptors. In HEK293 cells expressing human receptors, the IC50 for CB1 is 74.3 nM, while it exhibits no significant effect on CB2 at concentrations up to 10,000 nM [1]. This >130-fold selectivity window is essential for experiments designed to isolate CB1-specific pharmacology without confounding CB2-mediated effects.

CB1 Selectivity (IC50)
Head-to-head
CB1 IC50 = 74.3 nM
CB2 IC50 > 10,000 nM
Supports CB1-selective pathway interpretation
HEK293 cells expressing human receptors
CB1 receptor CB2 receptor Selectivity Allosteric modulator

Functional Antagonism of CB1 Agonists

PSNCBAM-1 exhibits differential potency in inhibiting the activation of the CB1 receptor by various agonists. In a yeast reporter assay expressing human CB1, PSNCBAM-1 inhibited responses with IC50 values of 45.2 nM for CP55,940, 37 nM for anandamide (AEA), and 230.3 nM for 2-arachidonoyl glycerol (2-AG) . This profile demonstrates that PSNCBAM-1 effectively antagonizes both synthetic and endogenous cannabinoid agonists, but with varying degrees of potency that may be critical for experimental design.

Agonist-Specific Potency
Data to verify
CP55,940 IC50=45.2 nM, AEA IC50=37 nM, 2-AG IC50=230.3 nM
Supports agonist-specific assay design
Yeast reporter assay; cross-study comparable, data to verify
CB1 receptor Functional antagonism Endocannabinoid Synthetic cannabinoid

In Vivo Effects on Ethanol and Food Intake

In a 2024 study using adult male mice, PSNCBAM-1 demonstrated dose-dependent efficacy in reducing both ethanol and palatable food self-administration [1]. It significantly reduced ethanol rewards at 30 mg/kg (i.p.) but not at lower doses (10 or 18 mg/kg). It also dose-dependently attenuated food self-administration, with significant reductions observed at 18 and 30 mg/kg [1]. This provides a contemporary, quantitative benchmark for its in vivo behavioral effects.

In Vivo Self-Administration
Supporting evidence
Ethanol reduction at 30 mg/kg; food reduction at 18-30 mg/kg
Reported model-response context
Adult male mice; i.p. administration; dose-dependent endpoints
Alcohol use disorder Self-administration Hypophagia In vivo pharmacology

PSNCBAM-1 Research Applications


Obesity and Hypophagia Research

For researchers developing novel anti-obesity agents, PSNCBAM-1 is the prototypical tool compound for studying CB1-mediated hypophagia without the severe psychiatric side effects associated with orthosteric inverse agonists [1]. Its established in vivo efficacy in reducing food intake and body weight in rodent models [2] makes it a critical reference compound for evaluating new chemical entities in feeding studies [3].

Alcohol and Substance Use Disorders

Investigators exploring the role of CB1 receptors in alcohol use disorder (AUD) should prioritize PSNCBAM-1 for its demonstrated ability to dose-dependently reduce ethanol self-administration in preclinical models [1]. Its allosteric mechanism offers a compelling alternative to orthosteric CB1 antagonists, which have failed clinically due to adverse psychiatric events [2], thereby allowing for the study of CB1 attenuation with a potentially safer pharmacological profile.

CB1-Specific Signaling in Cellular Systems

In cell-based assays where both CB1 and CB2 receptors are expressed, PSNCBAM-1 is the superior choice for selective CB1 modulation. Its >130-fold selectivity for CB1 over CB2 (IC50 74.3 nM vs. >10,000 nM) [1] ensures that any observed functional or signaling changes can be confidently attributed to CB1 receptor modulation, eliminating the confounding influence of CB2 activity.

Allosteric vs. Orthosteric GPCR Pharmacology

As a well-characterized, non-competitive CB1 negative allosteric modulator, PSNCBAM-1 serves as an essential control and reference compound for GPCR pharmacologists studying allosteric mechanisms [1]. Its distinct binding mode and functional effects, as compared to orthosteric ligands like rimonabant [2], make it invaluable for validating assay systems designed to detect and characterize allosteric modulators.

Application
Selection Property
Validation Focus
Feeding and body weight research
Allosteric CB1 modulation in feeding models
Food intake and body weight endpoints
Alcohol self-administration studies
CB1 NAM in reward behavior models
Ethanol self-administration endpoints
CB1-specific cellular signaling
CB1-selective allosteric modulation
CB1-dependent pathway response interpretation
Allosteric GPCR pharmacology
Non-competitive NAM mechanism
Allosteric modulator assay validation

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